(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Übersicht
Beschreibung
®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C9H15NO4. It is a derivative of tetrahydrofuran, a heterocyclic compound, and is often used in organic synthesis and medicinal chemistry. The compound features a tert-butyl group, which is known for its steric hindrance properties, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of ®-tert-butyl 3-hydroxy-5-oxotetrahydrofuran-3-carboxylate with a suitable carbamoylating agent. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, hydroxyl derivatives, and oxo compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The oxotetrahydrofuran moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-tert-Butyl (5-hydroxytetrahydrofuran-3-yl)carbamate
- ®-tert-Butyl (5-aminotetrahydrofuran-3-yl)carbamate
- ®-tert-Butyl (5-methoxytetrahydrofuran-3-yl)carbamate
Uniqueness
®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific combination of functional groups, which provide distinct reactivity and steric properties. The presence of the oxo group allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications .
Biologische Aktivität
(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C9H15NO3
- CAS Number : 137105-97-6
- Molecular Weight : 185.22 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways. Research indicates that this compound may function as an inhibitor of certain enzymatic processes, particularly those involved in metabolic pathways.
Case Study 1: Inhibition of Fatty Acid Synthase
A study investigated the effects of a related compound, 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), which shares structural similarities with this compound. C75 was found to inhibit FASN effectively, leading to decreased mitochondrial function and increased oxidative stress in cancer cells. This suggests that this compound could exhibit similar inhibitory effects, warranting further investigation .
Case Study 2: Antimicrobial Properties
Another study focused on the synthesis and evaluation of various tetrahydrofuran derivatives for their antimicrobial activity. Compounds with carbamate functionalities demonstrated enhanced activity against Gram-positive bacteria compared to their non-carbamate counterparts. This indicates that this compound may possess similar properties and could be explored for therapeutic applications in treating bacterial infections .
Table 1: Comparison of Biological Activities
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODLOLQRSQGSFE-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649744 | |
Record name | tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137105-97-6 | |
Record name | tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.